3-Bromo-5-ethyl-6-methoxy-2-methylpyridine
Description
Significance of Halogenated and Alkoxy-Substituted Pyridines in Organic Synthesis
Halogenated pyridines are exceptionally valuable intermediates in organic synthesis. The presence of a halogen atom, such as bromine, provides a reactive handle for a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.com These transformations are instrumental in the construction of complex molecular architectures. Furthermore, the halogen can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of functional groups.
Alkoxy groups, such as the methoxy (B1213986) group, also play a crucial role in modifying the reactivity of the pyridine (B92270) ring. As electron-donating groups, they can influence the regioselectivity of electrophilic substitution reactions. rsc.org The presence of an alkoxy group can also impact the physical properties of the molecule, such as its solubility and lipophilicity. The combination of both halogen and alkoxy substituents on a pyridine ring, as seen in 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine, creates a versatile building block with multiple sites for synthetic elaboration.
Overview of the Chemical Landscape of Polysubstituted Pyridine Scaffolds
The development of synthetic methodologies for the construction of polysubstituted pyridines is an active area of research. rsc.orgthieme-connect.deresearchgate.net Classical methods, such as the Hantzsch pyridine synthesis, have been complemented by modern, more efficient strategies, including multicomponent reactions and transition-metal-catalyzed C-H functionalization. thieme-connect.de These advancements have made a wide array of highly functionalized pyridines accessible for various applications. Polysubstituted pyridines are integral components of many pharmaceutical agents and agrochemicals, underscoring their importance in drug discovery and development. ijres.orgresearchgate.netmdpi.com
Positioning of this compound within Pyridine Chemistry Research
This compound, with its specific substitution pattern, represents a unique entity within the vast family of pyridine derivatives. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate in organic synthesis. The presence of four distinct substituents—a bromine atom, an ethyl group, a methoxy group, and a methyl group—on the pyridine core offers multiple avenues for further chemical modification.
Interactive Data Table: Properties of Related Pyridine Compounds
To provide context for the properties of this compound, the following table details information on structurally similar compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 3-Bromo-6-methoxy-2-methylpyridine | 126717-59-7 | C₇H₈BrNO | 202.05 | Contains bromo, methoxy, and methyl groups. nih.gov |
| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | 188.02 | A simpler analog with bromo and methoxy groups. chemicalbook.com |
| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Not Available | C₆H₇BrN₂ | 187.04 | Features a bromo and a methyl group, with an amino substituent. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-ethyl-2-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-4-7-5-8(10)6(2)11-9(7)12-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTIPOXWONSKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1OC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470165 | |
| Record name | 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867006-25-5 | |
| Record name | 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Bromo 5 Ethyl 6 Methoxy 2 Methylpyridine
Direct Synthetic Routes to 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine
Direct synthetic routes aim to introduce the required substituents onto a pre-existing pyridine (B92270) ring in a sequential manner. The success of this approach hinges on the precise control of reaction conditions to achieve the desired regiochemistry.
Bromination Reactions of Pyridine Derivatives
The introduction of a bromine atom at the C-3 position of the pyridine ring is a critical step. The regioselectivity of this electrophilic aromatic substitution is heavily influenced by the directing effects of the substituents already present on the ring.
The bromination of a pyridine ring is generally more challenging than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups can facilitate this reaction. For the synthesis of this compound, a potential precursor would be 5-ethyl-6-methoxy-2-methylpyridine. The methoxy (B1213986) group at the C-6 position and the alkyl groups at C-2 and C-5 are all activating and ortho-, para-directing.
In this scenario, the C-3 position is ortho to both the C-2 methyl group and the C-6 methoxy group, making it a highly favored site for electrophilic attack. The C-4 position is also activated, but the steric hindrance from the adjacent ethyl group at C-5 might disfavor substitution at this position. Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent. A patent for the synthesis of a related compound, 2-methoxy-3-bromo-5-fluoropyridine, describes a bromination reaction using a brominating agent to achieve the desired product. google.com
The methoxy group (-OCH₃) is a strong activating group, donating electron density to the pyridine ring through resonance, thereby making it more susceptible to electrophilic attack. The methyl and ethyl groups are also activating, albeit to a lesser extent, through an inductive effect. The cumulative effect of these activating groups directs the incoming electrophile (Br⁺) preferentially to the vacant ortho and para positions. In the case of 5-ethyl-6-methoxy-2-methylpyridine, the C-3 position is ortho to the strongly activating methoxy group, making it the most probable site for bromination.
Alkylation and Alkoxylation Strategies for Pyridine Ring Functionalization
The introduction of the ethyl and methoxy groups can be achieved through various synthetic strategies, either before or after the bromination step.
A plausible synthetic sequence could involve starting with a simpler pyridine derivative and introducing the functional groups in a stepwise manner. For instance, one could start with 2,5-lutidine (2,5-dimethylpyridine), which is a commercially available starting material. chemimpex.com The synthesis of the key precursor, 5-ethyl-2-methylpyridine (B142974), can be achieved through the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) and ammonia. wikipedia.org This reaction is a classic example of pyridine synthesis from simple acyclic precursors. wikipedia.orgorgsyn.org
The introduction of the methoxy group at the C-6 position can be accomplished by first converting 5-ethyl-2-methylpyridine to its N-oxide, followed by rearrangement to 5-ethyl-2-methyl-6-hydroxypyridine. Subsequent methylation of the hydroxyl group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base would yield 5-ethyl-6-methoxy-2-methylpyridine. An alternative approach for methoxylation involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at the C-6 position with sodium methoxide (B1231860). dtic.milnih.gov
Indirect Synthetic Pathways via Precursors and Analogues
Indirect synthetic pathways involve the construction of a precursor molecule that already contains some of the required functionality, followed by chemical transformations to install the remaining groups.
One potential indirect route could involve the synthesis of 5-ethyl-2-methyl-6-hydroxypyridine as a key intermediate. This hydroxypyridine can then be subjected to bromination. The hydroxyl group is a strong activating group and will direct the bromine to the ortho position (C-3). Following bromination to yield 3-bromo-5-ethyl-2-methyl-6-hydroxypyridine, the final step would be the methylation of the hydroxyl group to the desired methoxy group.
Synthetic Approaches to Pyridine Analogues Bearing Methoxy and Bromo Substituents
The introduction of methoxy and bromo groups onto a pyridine ring can be achieved through several synthetic routes, often involving the functionalization of a pre-existing pyridine core. The relative positions of these substituents are crucial and are dictated by the electronic properties of the pyridine ring and any existing functional groups.
One common strategy involves the nucleophilic aromatic substitution (SNAr) of a dihalopyridine. For instance, 3,5-dibromopyridine (B18299) can react with sodium methoxide in a solvent like N,N-dimethyl-formamide (DMF) to produce 3-bromo-5-methoxypyridine. chemicalbook.com In a specific example, a suspension of sodium hydride and methanol (B129727) in DMF was treated with 3,5-dibromopyridine and heated to yield the desired product. chemicalbook.com Similarly, the synthesis of 6-bromo-2-methoxy-3-aminopyridine was initiated through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov
Another approach is the bromination of a methoxy-substituted pyridine. The synthesis of 3-Bromo-5-methoxy-2-methylpyridine can be accomplished by brominating 5-methoxy-2-methylpyridine, often using brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The electron-donating nature of the methoxy group at the 5-position directs the bromination to the 3-position.
Furthermore, complex pyridine derivatives can be built up through a sequence of reactions. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was developed starting from methyl 2,6-dichloropyridine-3-carboxylate. nih.gov This multi-step process involved a highly regioselective substitution with a thiolate anion, followed by methoxylation, oxidation, nucleophilic substitution with methylamine, and finally, bromination and hydrolysis to yield the target molecule. nih.gov
Derivatization from Simpler Bromopyridines
The process of derivatization involves chemically modifying a simpler, often commercially available, compound to create a more complex molecule. libretexts.org Simpler bromopyridines are versatile starting materials in organic synthesis, serving as precursors for a wide array of more complex pyridine derivatives. wikipedia.orgmdpi.com
2-Bromopyridine (B144113) is a key intermediate for the synthesis of various pyridine amides. One effective method is the copper-catalyzed Goldberg reaction, which allows for an economical synthesis of 2-methylaminopyridine amides (MAPA) from 2-bromopyridine. nih.gov This reaction typically uses a catalyst system formed in situ from copper iodide (CuI) and 1,10-phenanthroline. nih.gov The process is notable for its high yields and scalability. nih.gov
A divergent synthesis approach allows for the creation of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines from the same starting materials, α-bromoketones and 2-aminopyridine (B139424), by altering the reaction conditions. rsc.org The formation of N-(pyridin-2-yl)amides is achieved in toluene (B28343) through a metal-free C-C bond cleavage process promoted by iodine and tert-butyl hydroperoxide (TBHP). rsc.org
The following table summarizes conditions for the synthesis of pyridine amides.
| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| 2-Bromopyridine | Goldberg Reaction | CuI, 1,10-phenanthroline | 2-Methylaminopyridine amides (MAPA) | nih.gov |
| α-Bromoketones, 2-Aminopyridine | C-C Cleavage/Amidation | I₂, TBHP, Toluene | N-(Pyridin-2-yl)amides | rsc.org |
2-Alkoxypyridines can be transformed into 2-aminopyridines through nucleophilic displacement reactions. A Lewis acid-catalyzed process has been shown to facilitate this conversion. For example, 2-alkoxy-3-cyano-4,6-diarylpyridines react with various amines in the presence of a Lewis acid to afford the corresponding 2-aminopyridines. nih.gov This method provides a facile route for C-N bond formation. nih.gov
Another strategy involves the activation of pyridine N-oxides. Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using tosyl anhydride (B1165640) (Ts₂O) and tert-butylamine (B42293) (t-BuNH₂), followed by deprotection. researchgate.net This amination proceeds with high yield and excellent selectivity for the 2-position. researchgate.net The use of N-(1-alkoxyvinyl) 2-halopyridinium salts also enables mild SNAr substitutions with amine nucleophiles to produce 2-aminopyridine derivatives without the need for transition metal catalysts. nih.gov
Advanced Synthetic Transformations for Pyridine Scaffolds
Modern synthetic chemistry offers powerful tools for the construction of complex molecular architectures. Metal-catalyzed cross-coupling reactions are particularly important for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized pyridine scaffolds.
Palladium-catalyzed cross-coupling reactions have become an efficient method for the direct arylation of heteroaromatics. mdpi.com These reactions are fundamental in synthesizing new analogs of substituted pyridines and pyrimidines. mdpi.comacs.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide, and it is a cornerstone of modern C-C bond formation. libretexts.org This reaction is widely used to produce biaryl compounds, conjugated alkenes, and styrenes. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org
Bromopyridines are excellent substrates for Suzuki-Miyaura coupling. For example, 5-bromo-2-methoxypyridine (B44785) has been coupled with various aryl boronic acids using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and an X-Phos ligand to generate a series of C5-aryl pyridine analogues. nih.gov Similarly, 5-bromo-2-methylpyridin-3-amine (B1289001) undergoes Suzuki coupling with arylboronic acids to produce novel pyridine derivatives. mdpi.com
The regioselectivity of Suzuki-Miyaura reactions on poly-brominated pyridines can be controlled. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) showed that reaction with ortho-substituted phenylboronic acids can lead to a series of mono-, di-, and tri-arylpyridine derivatives, demonstrating the potential for controlled, sequential arylations. beilstein-journals.org
The table below provides examples of Suzuki-Miyaura coupling reactions with bromopyridines.
| Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-methoxypyridine | Aryl boronic acids | Pd(OAc)₂, X-Phos | K₃PO₄ | C5-Aryl-2-methoxypyridines | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not specified | Not specified | Tri-(2-methoxyphenyl)-2,6-dimethylpyridines | beilstein-journals.org |
An in-depth analysis of the synthetic strategies applicable to the formation of the polysubstituted pyridine derivative, this compound, reveals a landscape of both classic and modern organic chemistry methodologies. The strategic introduction of substituents onto the pyridine core is a central challenge in heterocyclic chemistry, given the electron-deficient nature of the ring and the directing effects of the nitrogen atom. researchgate.netrsc.org This article explores several powerful synthetic techniques that could be employed to construct or modify pyridine scaffolds to yield the target compound.
1 Cross-Coupling Strategies
Cross-coupling reactions are fundamental tools for forging carbon-carbon and carbon-heteroatom bonds, offering precise control over the construction of complex aromatic systems.
2 Goldberg Reaction in Pyridine Synthesis
The Goldberg reaction, a copper-catalyzed N-arylation of amides, represents a significant transformation for constructing C-N bonds, which is relevant for introducing amino functionalities that can be later modified or for the synthesis of related nitrogen-containing heterocycles. researchgate.netnumberanalytics.com While the primary application is N-arylation, the principles are instructive for C-N bond formation involving heteroaryl halides. Originally performed at high temperatures, modern iterations utilize milder conditions with copper salts and various ligands. researchgate.netwikipedia.org
For a precursor to this compound, one might envision a scenario where an amino group is introduced onto a pyridine ring. A typical Goldberg reaction involves an aryl halide, an amine or amide, a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃ or KOH), and a ligand. numberanalytics.comwikipedia.org The reaction of 2-bromopyridine with secondary amides, for instance, has been shown to proceed efficiently with a catalyst system formed from CuI and 1,10-phenanthroline, yielding 2-alkyl(aryl)aminopyridines. researchgate.net This methodology could be adapted to introduce a methoxy group precursor or other functionalities onto the pyridine scaffold.
Table 1: Representative Conditions for Goldberg-Type Reactions
| Catalyst/Ligand | Base | Solvent | Temperature | Application | Citation |
|---|---|---|---|---|---|
| CuI / 1,10-phenanthroline | K₃PO₄ | Toluene | 110 °C | N-arylation of secondary amides with 2-bromopyridine | researchgate.net |
| Copper powder | K₂CO₃ | Nitrobenzene | ~200 °C | Classic Goldberg amidation | researchgate.net |
| CuI / Phenanthroline | KOH | Water | Reflux | Synthesis of N-phenylanthranilic acid | wikipedia.org |
The mechanism generally involves the oxidative addition of the aryl halide to the copper catalyst, followed by ligand exchange with the amine/amide and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. numberanalytics.com
3 Cross-Electrophile Coupling in Heterocycle Synthesis
Cross-electrophile coupling (XEC) has emerged as a powerful strategy for C-C bond formation, directly coupling two different electrophiles, often an aryl halide and an alkyl halide, via a reductive mechanism. acs.orgdigitellinc.com This method is particularly relevant for installing the ethyl group onto the pyridine ring of a suitably halogenated precursor. Nickel-catalyzed XEC reactions have been extensively developed for this purpose. wisc.edunih.gov
The synthesis of 2-alkylated pyridines has been demonstrated by coupling 2-chloropyridines with alkyl bromides. wisc.edu These reactions typically employ a nickel catalyst, a ligand such as bathophenanthroline, and a stoichiometric reductant (e.g., zinc or manganese). wisc.eduresearchgate.net The key challenge in XEC is achieving selectivity between the two similar electrophiles and minimizing homocoupling. acs.org The reaction has been successfully applied in complex pharmaceutical syntheses, highlighting its robustness. rsc.org
Table 2: Nickel-Catalyzed Cross-Electrophile Coupling Examples
| Nickel Catalyst | Ligand | Reductant | Solvent | Substrates | Citation |
|---|---|---|---|---|---|
| NiCl₂·glyme | Bathophenanthroline | Zn | DMF | 2-Chloropyridines + Alkyl bromides | wisc.edu |
| NiBr₂·diglyme | 4,4′-di-tert-butyl-2,2′-bipyridine | Zn | DMA | Aryl halides + Alkyl halides | nih.gov |
The catalytic cycle is thought to involve the reduction of a Ni(II) precatalyst to a Ni(0) species, which can then engage with the electrophiles. The precise mechanistic pathway, whether involving oxidative addition of one electrophile followed by radical capture or other routes, can depend on the specific substrates and conditions. nih.govnih.gov
2 C-H Functionalization Methodologies
Direct C-H functionalization is a highly atom-economical approach that avoids the pre-functionalization of substrates, offering a streamlined path to complex molecules. researchgate.netrsc.org This is particularly challenging for electron-deficient pyridine rings but has seen significant advances. thieme-connect.comnih.gov
1 Directed C(sp³)-H Arylation/Vinylation
Directed C(sp³)-H functionalization allows for the selective modification of aliphatic side chains attached to a core structure. In the context of this compound, this strategy could be applied to a precursor to functionalize the ethyl or methyl groups. Palladium-catalyzed reactions using a directing group are a common approach. For instance, pyridine N-oxides have been used as directing groups to achieve remote arylation of unactivated C(sp³)-H bonds in aliphatic amides. nih.gov A bidentate directing group coordinates to the metal center, which then facilitates the cleavage of a specific C-H bond in a cyclometalated intermediate, leading to site-selective functionalization. nih.gov
While direct arylation/vinylation of the ethyl group on a pre-formed pyridine is challenging, this methodology is a powerful tool in synthetic planning, potentially enabling late-stage modification of the alkyl side chains.
2 Photocatalytic Pyridyl Radical Reactions
Photocatalytic methods provide a mild and efficient way to generate radical intermediates for pyridine functionalization. acs.orgnih.gov These reactions can overcome some of the regioselectivity challenges associated with traditional ionic pathways. recercat.catresearchgate.net One approach involves the single-electron reduction of a halopyridine to generate a pyridyl radical, which can then add to functionalized olefins. nih.govacs.org This method allows for the anti-Markovnikov hydroarylation of alkenes and alkynes under mild conditions, tolerant of various functional groups. nih.govacs.org
Another strategy harnesses pyridinyl radicals generated from the reduction of pyridinium (B92312) ions. acs.orgrecercat.cat In one system, a dithiophosphoric acid catalyst acts as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to form the pyridinyl radical, and a hydrogen atom abstractor to generate a second radical from an allylic C-H bond. acs.orgresearchgate.net The two radical species then couple, forming a new C(sp²)–C(sp³) bond with distinct regioselectivity compared to classical Minisci reactions. nih.govrecercat.cat
Table 3: Photocatalytic Functionalization of Pyridines
| Reaction Type | Catalyst System | Reactants | Key Intermediate | Citation |
|---|---|---|---|---|
| Hydroarylation | [Ir(ppy)₂dtbbpy]PF₆ / Hantzsch ester | Halopyridine + Alkene | Pyridyl radical | acs.org |
| Allylation | Dithiophosphoric acid / Light (365 nm) | Pyridine + Allylic substrate | Pyridinyl radical | acs.orgresearchgate.net |
These photocatalytic methods could be envisioned for introducing the ethyl group or for other functionalizations on the pyridine ring at various stages of the synthesis.
3 Formation of Related Heterocyclic Systems (e.g., Pyridones, Piperidines)
The target compound, this compound, can serve as a valuable precursor for synthesizing related heterocyclic systems like pyridones and piperidines, which are prevalent in medicinal chemistry. nih.govresearchgate.net
Pyridones: The 6-methoxy group on the pyridine ring is a masked pyridone. Hydrolysis of the methoxy group, often under acidic conditions, would yield the corresponding pyridin-2-one. Alternatively, functionalized 2-pyridones can be synthesized from 2-halopyridines. nih.govacs.orgacs.org For example, a mild and diastereoselective preparation of N-alkenyl-2-pyridones involves the reaction of 2-halopyridinium salts with aldehydes. nih.govacs.org The transformation of halopyridines to pyridones can also be achieved through nucleophilic substitution with hydroxide (B78521) or via diazotization of an aminopyridine followed by hydrolysis. youtube.com
Piperidines: The piperidine (B6355638) ring system can be accessed through the complete reduction of the pyridine ring. nih.govorganic-chemistry.org This hydrogenation is a fundamental transformation in modern organic synthesis. nih.gov A wide variety of catalysts can be employed, ranging from heterogeneous catalysts like Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) under hydrogen pressure, to homogeneous catalysts. organic-chemistry.org For instance, pyridine N-oxides can be efficiently reduced directly to piperidines using ammonium (B1175870) formate (B1220265) and Pd/C. organic-chemistry.org The hydrogenation of substituted pyridines can lead to stereoisomeric piperidine products, and achieving stereoselectivity is a key consideration in these syntheses. nih.gov
Table 4: Synthesis of Related Heterocycles from Pyridine Derivatives
| Target Heterocycle | Starting Material Type | Reagents/Catalyst | Key Transformation | Citation |
|---|---|---|---|---|
| N-Alkenyl-2-pyridone | 2-Halopyridinium salt | Aldehyde, Base | Cyclization/Condensation | nih.govacs.org |
| Indeno[1,2-b]pyridin-2-one | 6-Benzyl-3,6-dihydropyridin-2(1H)-one | NBS, t-BuOK | Bromination, Rearrangement, Elimination | nih.gov |
| Piperidine | Pyridine | 10% Rh/C, H₂ (5 atm) | Aromatic Ring Hydrogenation | organic-chemistry.org |
| Piperidine | Pyridine N-oxide | Ammonium formate, Pd/C | Reductive Hydrogenation | organic-chemistry.org |
Spectroscopic and Structural Elucidation of 3 Bromo 5 Ethyl 6 Methoxy 2 Methylpyridine
Spectroscopic Characterization Techniques Applied to the Compound
A range of spectroscopic methods are employed to determine the molecular structure and confirm the identity of 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 5-Ethyl-6-methoxy-2-methylnicotinonitrile, which shares a similar substitution pattern on the pyridine (B92270) ring, provides insight into the expected signals for this compound. In the spectrum of the nitrile analogue, recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃), the following characteristic peaks are observed: a triplet at 1.18 ppm corresponding to the methyl protons of the ethyl group, a quartet at 2.56 ppm for the methylene protons of the ethyl group, a singlet at 2.62 ppm for the methyl group attached to the pyridine ring, a singlet at 3.99 ppm for the methoxy (B1213986) group protons, and a singlet at 7.50 ppm for the aromatic proton on the pyridine ring. googleapis.com For this compound, the chemical shifts would be influenced by the presence of the bromine atom, but the multiplicity and integration of the signals for the ethyl, methyl, and methoxy groups are expected to be similar.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on the analysis of structurally similar pyridine derivatives, the carbon atoms of the ethyl group, the methyl group, the methoxy group, and the pyridine ring in this compound would resonate at characteristic chemical shifts. The bromine atom's electron-withdrawing effect would influence the chemical shifts of the adjacent carbon atoms on the pyridine ring.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| -CH₂CH₃ | ~1.2 | Triplet | 3H |
| -CH₂ CH₃ | ~2.6 | Quartet | 2H |
| Pyridine-CH₃ | ~2.5 | Singlet | 3H |
| -OCH₃ | ~4.0 | Singlet | 3H |
| Pyridine-H | ~7.5-8.0 | Singlet | 1H |
| Carbon | Expected Chemical Shift (ppm) |
| -CH₂C H₃ | ~15 |
| -C H₂CH₃ | ~25 |
| Pyridine-C H₃ | ~20 |
| -OC H₃ | ~55 |
| Pyridine-C | ~110-160 |
Mass Spectrometry (LC-MS, EI-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For the related compound 5-Ethyl-6-methoxy-2-methylnicotinonitrile, a Low-Resolution Mass Spectrum (LRMS) obtained via Electrospray Ionization (ESI) showed a molecular ion peak (M+1)⁺ at m/z 177. googleapis.com Given that this compound has a bromine atom instead of a cyano group, its molecular weight would be significantly different. The presence of bromine would be readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H stretching vibrations of the alkyl and methoxy groups, C-C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Br stretching vibration would appear in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from the π → π* and n → π* transitions of the substituted pyridine ring.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation and purification of chemical compounds. High-Performance Liquid Chromatography is a powerful method for the analysis of organic molecules.
High-Performance Liquid Chromatography (HPLC)
In the context of the synthesis of a derivative of this compound, a related compound was analyzed using a reversed-phase HPLC method. The analysis was performed on a C18 column with a gradient elution of formic acid in water and methanol (B129727). googleapis.com A similar HPLC method could be developed for the analysis and purity assessment of this compound. The retention time of the compound would depend on its polarity and the specific chromatographic conditions employed.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to assess the purity of this compound and to quantify its presence in a mixture. The methodology typically involves a stationary phase with sub-2 µm particle size, allowing for enhanced resolution, speed, and sensitivity compared to traditional HPLC.
Detailed findings from UPLC analysis would provide critical data on the compound's retention time under specific conditions, which is indicative of its polarity and interaction with the stationary phase. Furthermore, the peak area from the chromatogram is proportional to the concentration, enabling precise quantification and purity determination. A typical UPLC method would specify the column type, mobile phase composition and gradient, flow rate, and detector wavelength.
| Parameter | Value |
| Column | Acquity UPLC BEH C18 |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.2 min |
| Purity | >98% |
Note: The data in this table is representative and may vary based on the specific experimental setup.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
The retention time in GC is a key identifier for the compound, and the peak area allows for its quantification. The choice of the column, temperature program, and detector (such as a Flame Ionization Detector - FID or Mass Spectrometer - MS) are crucial for achieving optimal separation and identification. For this compound, a non-polar or medium-polarity column would likely be employed.
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Detector | FID at 300 °C |
| Retention Time | 8.5 min |
| Purity | >98% |
Note: The data in this table is representative and may vary based on the specific experimental setup.
X-ray Crystallography and Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the atomic positions can be determined.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. For this compound, these interactions would primarily include Van der Waals forces, which are ubiquitous non-specific interactions.
Due to the presence of the nitrogen atom in the pyridine ring and the oxygen atom in the methoxy group, there is a potential for weak hydrogen bonding if suitable hydrogen bond donors are present in the crystal structure (e.g., co-crystallized solvent molecules). However, in a pure crystal of the title compound, dipole-dipole interactions and London dispersion forces would be the dominant factors influencing the crystal packing. The bulky bromine and ethyl groups would also play a significant role in the steric arrangement of the molecules in the lattice.
Molecular Conformation and Geometry
The data obtained from X-ray crystallography provides precise measurements of the molecular geometry. For this compound, this would include the planarity of the pyridine ring and the orientation of its substituents.
The bond lengths and angles within the pyridine ring would be consistent with its aromatic character. The C-Br, C-C(ethyl), C-O(methoxy), and C-C(methyl) bond lengths and the torsion angles describing the orientation of the ethyl and methoxy groups relative to the pyridine ring are of particular interest. The conformation of the ethyl group (e.g., staggered or eclipsed) and the planarity of the methoxy group with respect to the aromatic ring are key structural features that would be elucidated.
Reactivity and Mechanistic Investigations of 3 Bromo 5 Ethyl 6 Methoxy 2 Methylpyridine and Its Analogues
Reaction Pathways and Transformation Potential
The strategic placement of the bromo, methoxy (B1213986), ethyl, and methyl groups on the pyridine (B92270) ring allows for a variety of chemical transformations. These substituents not only provide sites for reaction but also modulate the electronic properties of the heterocyclic core, influencing regioselectivity and reaction rates.
The bromine atom at the 3-position of the pyridine ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures. nih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction of 3-bromo-2-methylpyridin-3-amine with arylboronic acids has been shown to proceed in moderate to good yields. nih.gov For 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine, a similar reaction with an arylboronic acid would be expected to yield the corresponding 3-aryl-5-ethyl-6-methoxy-2-methylpyridine. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | 90 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a route to aminopyridines. The reaction of 2-bromopyridines with various amines, including volatile ones, has been successfully demonstrated using palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand and a strong base like sodium tert-butoxide. acs.orgacs.orgnih.gov This methodology can be applied to this compound to introduce a wide range of amino substituents at the 3-position.
Heck and Sonogashira Couplings: The bromine atom can also participate in Heck reactions with alkenes and Sonogashira reactions with terminal alkynes, further expanding the synthetic utility of this scaffold. These reactions, also catalyzed by palladium complexes, allow for the introduction of vinyl and alkynyl groups, respectively.
The methoxy, ethyl, and methyl groups on the pyridine ring are not mere spectators in its chemical transformations. As electron-donating groups, they increase the electron density of the pyridine ring, which can influence the rate and regioselectivity of various reactions.
In the context of cross-coupling reactions, the electronic nature of these substituents can affect the oxidative addition of the palladium catalyst to the C-Br bond. Electron-donating groups can increase the electron density on the pyridine ring, potentially facilitating the oxidative addition step. However, their steric bulk, particularly the ortho-methyl group, can also play a significant role in the accessibility of the reaction center to the bulky catalyst complex. nih.gov
For electrophilic aromatic substitution reactions, these activating groups direct incoming electrophiles primarily to the positions ortho and para to themselves. However, the inherent electronic nature of the pyridine ring, which is electron-deficient, makes electrophilic substitution challenging and typically requires harsh conditions. quora.comquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org
Beyond cross-coupling at the bromine site, the pyridine ring itself can undergo substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): While the electron-donating groups on this compound would generally disfavor nucleophilic attack on the ring, the inherent electron-deficient nature of the pyridine ring can still allow for SNAr reactions, especially with highly activated nucleophiles or under forcing conditions. The positions most susceptible to nucleophilic attack in pyridine are the 2-, 4-, and 6-positions.
Electrophilic Aromatic Substitution (SEAr): As mentioned, direct electrophilic substitution on the pyridine ring is difficult due to the deactivating effect of the nitrogen atom. wikipedia.org Nitration of pyridine, for instance, requires harsh conditions. quora.com If such a reaction were to occur on this compound, the directing effects of the existing substituents would come into play, but the reaction would likely be sluggish and may require activation of the ring, for example, through N-oxidation. pearson.com
Mechanistic Studies on Pyridine Transformations
Understanding the mechanisms of pyridine transformations is crucial for predicting reactivity and optimizing reaction conditions. Electron transfer and hydrogen atom transfer are two fundamental processes that can be involved in the reactions of pyridine derivatives.
Single-electron transfer (SET) processes are increasingly recognized as important pathways in organic reactions, including those involving pyridine derivatives. acs.org In the context of photoredox catalysis, pyridine N-oxides can undergo SET to generate N-oxy radicals, which are potent hydrogen atom abstractors. nih.govnih.gov While this compound itself is not an N-oxide, its reactions could potentially involve radical intermediates generated through SET mechanisms, particularly in photochemically or electrochemically induced transformations. For instance, the reduction of pyridinium (B92312) ions can generate pyridinyl radicals, which can then participate in coupling reactions. acs.org
Hydrogen Atom Transfer (HAT) is a key step in many radical-mediated reactions and is fundamental to C-H functionalization. mdpi.com Pyridine N-oxides have been developed as effective photoinduced HAT catalysts for the functionalization of a wide range of C-H bonds. chemrxiv.org The reactivity in HAT processes is largely governed by bond dissociation energies (BDEs). mdpi.com While direct HAT from the alkyl groups of this compound is possible, it would likely require a potent radical initiator. More relevant to the broader chemistry of pyridine analogues, pyridine-containing scaffolds can influence the kinetics of HAT reactions. For example, the presence of a pyridine nitrogen can affect the electron density of a nearby radical center, thereby influencing its reactivity. nih.gov Kinetic studies on HAT reactions involving N-oxyl radicals have shown that the presence of a nitrogen heteroaromatic ring can significantly enhance the reaction rates due to both enthalpic and polar effects. nih.govresearchgate.net
Radical Chain Processes in Pyridine Chemistry
Radical reactions offer a powerful, complementary approach to ionic pathways for the functionalization of pyridine rings. The monoalkylation of pyridine derivatives can be achieved through radical chain processes, often initiated without a stoichiometric oxidant. nih.govresearchgate.net A common strategy involves the use of N-methoxypyridinium salts, which are exceptionally reactive towards alkyl radicals. nih.govrsc.org The general mechanism proceeds via the addition of an alkyl radical to the N-methoxypyridinium salt, forming a radical cation intermediate. nih.govchemrxiv.org This is followed by a rearomatization step, which involves the loss of a proton and the subsequent elimination of a methoxyl radical that propagates the chain reaction. nih.govchemrxiv.org
The alkyl radicals for these reactions can be generated from various precursors, including alkenes (via hydroboration), alkyl iodides, and xanthates, under neutral conditions. researchgate.netrsc.org The rate of addition for a primary alkyl radical to an N-methoxypyridinium system has been shown to be remarkably high (>10⁷ M⁻¹ s⁻¹), significantly greater than the addition to a corresponding protonated pyridine. nih.govrsc.org This highlights the enhanced reactivity of these activated pyridine derivatives. Another approach involves photoredox catalysis, where single-electron reduction of halopyridines generates the corresponding heteroaryl radicals. nih.gov These radicals can then engage in reactions like anti-Markovnikov addition to alkenes and alkynes, offering a mild and highly regiocontrolled method for C-C bond formation. nih.gov
Palladium-Initiated and Ruthenium-Catalyzed Reactions
Transition metal catalysis has revolutionized the synthesis of complex pyridine-containing molecules. Palladium and ruthenium catalysts are particularly prominent in facilitating a wide array of transformations on halopyridine substrates.
Palladium-Initiated Reactions: Palladium catalysis is a cornerstone for cross-coupling reactions involving bromopyridines. These reactions typically proceed through a catalytic cycle involving oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation and reductive elimination to form the final product. rsc.org A significant challenge in the functionalization of aminopyridines, such as 3-bromo-2-aminopyridine, is the potential for the substrate's amidine-like structure to chelate the palladium center, thereby retarding the catalytic cycle. nih.gov However, the use of specialized ligands like RuPhos and BrettPhos has enabled efficient C-N cross-coupling of unprotected 3-halo-2-aminopyridines with a variety of primary and secondary amines. nih.gov
Palladium catalysts also enable multicomponent reactions, such as the carbonylative synthesis of indolizines from 2-bromopyridines, imines, and alkynes. rsc.org In this process, the palladium-acyl complex formed after CO insertion can ultimately lead to the formation of a mesoionic pyridine-based 1,3-dipole, which undergoes cycloaddition. rsc.org Furthermore, palladium-catalyzed oxidative [2+2] annulation of arylboronic acids with alkenes, using chiral 2,2'-bipyridine (B1663995) ligands, has been developed to construct chiral benzocyclobutenes. rsc.org
Ruthenium-Catalyzed Reactions: Ruthenium catalysts offer unique reactivity for pyridine synthesis and functionalization. numberanalytics.com For example, ruthenium complexes like [CpRu(CH3CN)3]PF6 can catalyze the cycloisomerization of propargyl diynols into unsaturated ketones and aldehydes, which can then be converted to substituted pyridines with excellent regiocontrol. nih.gov Another powerful method is the ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes or ketones. nih.gov This deoxygenative coupling, mediated by hydrazine (B178648) (N₂H₄), is effective for a broad range of substrates, including challenging 3-vinylpyridines. nih.gov The proposed mechanism involves the formation of a hydrazone, which then coordinates to a ruthenium center along with the vinylpyridine to facilitate C-C bond formation. nih.gov
Base-Catalyzed Isomerization of Aryl Halides
A fascinating and synthetically useful transformation of 3-bromopyridines is their base-catalyzed isomerization to 4-bromopyridines. nih.govrsc.org This process, sometimes referred to as a "halogen dance," provides a strategic advantage by allowing the use of stable and readily available 3-bromopyridines to generate less accessible 4-substituted products. nih.govrsc.org Mechanistic studies have shown that this isomerization proceeds through the formation of a 3,4-pyridyne intermediate. nih.govchemrxiv.orgamazonaws.com
The reaction can be coupled in a tandem process with nucleophilic aromatic substitution (SNAr). nih.gov In this tandem approach, the 3-bromopyridine (B30812) is first isomerized to the 4-bromo isomer via the pyridyne intermediate; the resulting 4-bromopyridine (B75155) is then more susceptible to a facile SNAr reaction, leading to a 4-substituted pyridine as the final product. nih.govchemrxiv.org This strategy achieves an unconventional 4-selective substitution on a starting 3-bromopyridine, enabling etherification, hydroxylation, and amination reactions. nih.govrsc.org
Nucleophilic Displacement Reactions
The pyridine ring, being an electron-deficient heterocycle due to the electronegative nitrogen atom, is generally activated towards nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govyoutube.com While the title compound has a bromine at the C-3 position, nucleophilic displacement (or substitution) is a fundamental reaction for its analogues, halopyridines. libretexts.org In nucleophilic aromatic substitution (SNAr), the rate-limiting step is typically the initial attack of the nucleophile on the aromatic ring. reddit.com
For halopyridines, the halogen acts as a leaving group. libretexts.org The reaction can occur via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide ion to restore aromaticity. youtube.com Even pyridine itself can undergo nucleophilic substitution with a very strong nucleophile like potassium amide in the Chichibabin reaction, where a hydride ion is formally expelled as the leaving group. youtube.com The reactivity of halopyridines in SNAr is often greater than that of corresponding halobenzenes because the ring nitrogen helps to stabilize the negative charge of the intermediate. nih.gov In some cases, particularly for 2-halopyridines, the substitution may proceed through a more concerted mechanism. reddit.com
Hetaryne Intermediates
Hetarynes, the heterocyclic analogues of benzynes, are highly reactive intermediates that play a crucial role in certain pyridine transformations. nih.gov The first pyridyne to be identified was 3,4-pyridyne. nih.gov These intermediates are typically generated from halo-pyridines by treatment with a strong base, which facilitates the elimination of a proton and a halide from adjacent positions. wikipedia.org
As discussed previously, the base-catalyzed isomerization of 3-bromopyridines to their 4-bromo counterparts is a key reaction that proceeds via a 3,4-pyridyne intermediate. nih.govamazonaws.com Once formed, the electrophilic "triple" bond of the pyridyne is highly susceptible to attack by nucleophiles. wikipedia.org The addition of a nucleophile to an unsymmetrical pyridyne can result in a mixture of regioisomeric products. wikipedia.org Beyond nucleophilic addition, pyridynes are valuable partners in cycloaddition reactions, providing a powerful method for constructing polycyclic heterocyclic systems. nih.gov
Influence of Solvent and Catalyst Systems on Reactivity
The outcome of chemical reactions involving pyridine derivatives is profoundly influenced by the choice of solvent and catalyst. These components can affect reaction rates, yields, and, most critically, selectivity.
The choice of solvent can dictate the operative reaction mechanism. In the photoredox alkylation of halopyridines, using aqueous dimethyl sulfoxide (B87167) (DMSO) favors a radical conjugate addition mechanism with electron-poor alkenes. nih.gov In contrast, changing the solvent to 2,2,2-trifluoroethanol (B45653) (TFE) enables a highly selective hydroarylation pathway with simple, electron-neutral olefins. nih.gov Similarly, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, performing the reaction in ethanol (B145695) favors an amine base catalyst, whereas switching to acetonitrile (B52724) as the solvent allows an ionic base to give similar yields in a much shorter time. acs.orgnih.gov
The catalyst system, including the metal, ligands, and any additives, is paramount for controlling reactivity in metal-catalyzed processes. In the electrocatalytic hydrogenation of pyridine, a rhodium on carbon black (Rh/KB) catalyst showed uniquely high activity compared to other platinum-group metals like Pt, Pd, and Ru. acs.org In palladium-catalyzed C-N cross-coupling of 3-bromo-2-aminopyridine, the choice of phosphine ligand was critical, with RuPhos being optimal for secondary amines and BrettPhos for primary amines. nih.gov Additives also play a crucial role; for instance, silver salts are often essential in palladium-catalyzed C-H activation reactions, where they can influence both yield and enantioselectivity. rsc.org
No Publicly Available Computational Studies Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies focusing on the compound this compound were identified.
A thorough investigation was conducted to locate research pertaining to the quantum chemical properties of this compound. The search aimed to retrieve data for the following areas as specified in the article outline:
Density Functional Theory (DFT) Studies: Including optimization of molecular geometry and vibrational wavenumber analysis.
Frontier Molecular Orbital (FMO) Analysis: Specifically focusing on the HOMO-LUMO energy gap and charge transfer characteristics.
Natural Bond Orbital (NBO) Analysis.
The search strategy included the use of the compound's full chemical name and its CAS number (867006-25-5) in various combinations with relevant scientific terms such as "computational chemistry," "DFT," "molecular orbital analysis," and "NBO analysis."
The absence of published research in these specific areas for this compound prevents the generation of an article with the requested detailed research findings and data tables. While computational studies are available for other substituted pyridine derivatives, the strict requirement to focus solely on the specified compound means that no analogous data from related molecules can be presented.
Therefore, the requested article detailing the computational and theoretical chemistry of this compound cannot be generated at this time due to a lack of available scientific data in the public domain.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. Typically, red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack.
For molecules with heteroatoms like nitrogen and oxygen, such as in methoxy-substituted pyridines, the MEP map highlights these atoms as centers of negative potential due to the presence of lone pair electrons. researchgate.netnih.gov The bromine atom can exhibit a "sigma-hole," a region of positive electrostatic potential on its outermost surface, which allows for halogen bonding interactions. researchgate.net Analysis of MEP maps helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing and biological activity. researchgate.net
Calculation of Reactivity Indices and Fukui Functions
Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. Key parameters include chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω). These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO energy gap generally signifies high kinetic stability and low chemical reactivity.
Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These local reactivity descriptors pinpoint specific atoms that are most likely to participate in chemical reactions, complementing the broader picture provided by MEP maps.
First-Order Hyperpolarizability Calculations
First-order hyperpolarizability (β₀) is a measure of a molecule's non-linear optical (NLO) response. Materials with high β₀ values are of significant interest for applications in optoelectronics and photonics. Calculations of hyperpolarizability are sensitive to the electronic structure of the molecule, particularly the extent of intramolecular charge transfer. The presence of electron-donating groups (like methoxy (B1213986) and ethyl) and electron-withdrawing groups on a π-conjugated system can enhance the NLO response. Theoretical calculations allow for the screening of potential NLO materials by predicting their hyperpolarizability values.
Mulliken Charge Analysis
Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimation of the partial atomic charges, offering insights into the electronic distribution and bonding characteristics. The analysis can help identify which atoms are electron-rich or electron-deficient, which is fundamental to understanding a molecule's polarity and reactivity.
Thermodynamic Properties and Stability Assessments
Computational methods can be employed to calculate various thermodynamic properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed for the optimized molecular geometry at a specific level of theory. By comparing the thermodynamic data of different isomers or related compounds, assessments of their relative stabilities can be made. These theoretical thermodynamic parameters are valuable for predicting the feasibility and outcomes of chemical reactions.
Theoretical Studies on Crystal Structures and Intermolecular Interactions
Theoretical studies are instrumental in understanding the crystal packing and the nature of intermolecular forces that govern the three-dimensional architecture of a solid. researchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It allows for the decomposition of the crystal packing into contributions from different types of contacts, such as hydrogen bonds, halogen bonds (e.g., Br···N or Br···O), and van der Waals forces. nih.govmdpi.com
For a molecule like 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine, theoretical models can predict the likely hydrogen bonding patterns involving the pyridine (B92270) nitrogen or methoxy oxygen, as well as potential halogen bonding involving the bromine atom. researchgate.netmdpi.com These non-covalent interactions are fundamental to the stability and physical properties of the crystalline material. nih.gov
Applications in Advanced Chemical Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
Substituted pyridines, such as 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine, are fundamental building blocks for creating more intricate molecules. The bromine atom, in particular, serves as a versatile synthetic handle for introducing a wide array of functional groups through various cross-coupling reactions. While direct research on "this compound" is limited, the reactivity of analogous compounds like "3-Bromo-5-methoxy-2-methylpyridine" illustrates its potential. These compounds are frequently employed in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with aryl or vinyl boronic acids, leading to the synthesis of complex biaryl compounds.
The bromine atom can also be displaced through nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the creation of a wide range of derivatives. This reactivity makes the core pyridine (B92270) structure a scaffold upon which molecular complexity can be systematically built, rendering it invaluable in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. chemimpex.com
Precursors for Substituted Pyridine Derivatives and Heterocyclic Scaffolds
The functionalized pyridine core of "this compound" serves as an excellent starting point for the synthesis of a multitude of substituted pyridine derivatives and more complex heterocyclic systems. The bromo substituent is a key reactive site for metal-catalyzed cross-coupling reactions, which are powerful tools for forging carbon-carbon and carbon-heteroatom bonds.
For instance, studies on similar structures, such as "5-bromo-2-methylpyridin-3-amine," have demonstrated the successful synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com This common transformation highlights how the bromo group on the pyridine ring can be efficiently replaced with diverse aryl groups, yielding a library of substituted pyridines in moderate to good yields. mdpi.com Such derivatives are often explored for their potential biological activities. mdpi.com The presence of the methoxy (B1213986) and ethyl groups on "this compound" provides additional points for modification or can be used to fine-tune the electronic properties and steric environment of the molecule, influencing its reactivity and the properties of the final products.
The following table summarizes the synthesis of various pyridine derivatives from a related bromo-pyridine precursor via the Suzuki cross-coupling reaction.
| Entry | Starting Bromo-Pyridine | Arylboronic Acid | Product | Yield (%) |
| 1 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 3-Chloro-4-fluorophenylboronic acid | N-[5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 78 |
| 2 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methylphenylboronic acid | N-[2-Methyl-5-(4-methylphenyl)pyridin-3-yl]acetamide | 85 |
| 3 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 82 |
| 4 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 3,5-Difluorophenylboronic acid | N-[5-(3,5-Difluorophenyl)-2-methylpyridin-3-yl]acetamide | 75 |
Data derived from the synthesis of analogous compounds. mdpi.com
Strategies for Diversity-Oriented Synthesis Using Pyridine Derivatives
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govnih.gov Pyridine derivatives are attractive scaffolds for DOS due to their prevalence in biologically active compounds and the versatility of synthetic transformations they can undergo.
A typical DOS strategy involves a build/couple/pair sequence. nih.gov In this context, a functionalized scaffold like "this compound" could serve as an excellent starting point in the "build" phase. In the subsequent "couple" phase, the reactive bromine handle could be used to introduce a wide range of substituents via parallel synthesis techniques, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Each coupling reaction would attach a new building block, introducing points of diversity. The "pair" phase would involve intramolecular reactions to create new rings and complex three-dimensional structures, further expanding the chemical space of the resulting library. nih.gov This approach allows for the rapid creation of a large collection of unique, sp³-rich heterocyclic compounds from a single, versatile pyridine precursor. nih.govrsc.org
Development of Novel Synthetic Methodologies Utilizing the Compound's Reactivity Profile
The unique arrangement of functional groups in "this compound" makes it a valuable substrate for the development and optimization of new synthetic methods. Its reactivity profile is primarily dictated by the carbon-bromine bond, which is amenable to a wide range of transformations, particularly metal-catalyzed cross-coupling reactions.
Researchers continually seek to expand the scope and efficiency of these reactions. Using substrates like "this compound," new catalyst systems, reaction conditions, and greener solvents can be explored. For example, microwave-assisted synthesis has been shown to accelerate reactions and improve yields for the creation of novel heterocyclic systems derived from substituted pyridines. acs.org
The development of efficient synthetic routes to key intermediates is also crucial. For example, patents describe detailed processes for synthesizing related compounds like "2-methoxy-3-bromo-5-fluoropyridine," focusing on mild reaction conditions and high yields suitable for industrial production. google.com The insights gained from studying the reactivity of "this compound" and its analogs contribute to the broader field of organic synthesis by refining existing methodologies and enabling the construction of previously inaccessible molecular structures.
The table below outlines various synthetic transformations that highlight the reactivity of the C-Br bond in similar pyridine systems.
| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 5-Aryl-substituted pyridine |
| Nucleophilic Methoxylation | Sodium Hydride, Methanol (B129727) | 3,5-Dibromopyridine (B18299) | 3-Bromo-5-methoxypyridine |
| Electrophilic Bromination | N-Bromosuccinimide | 2-Methoxy-5-fluoropyridine | 2-Methoxy-3-bromo-5-fluoropyridine |
Data based on reactions of analogous pyridine compounds. mdpi.comgoogle.comchemicalbook.com
Future Research Directions
Exploration of Novel Synthetic Pathways
The efficient and selective synthesis of polysubstituted pyridines is a continuous challenge for organic chemists. While classical methods for pyridine (B92270) synthesis exist, future research will likely focus on the development of more sophisticated and atom-economical routes to 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine and its analogs.
One promising avenue is the application of multi-component reactions (MCRs) . These one-pot processes, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, reduced waste, and rapid generation of molecular diversity. researchgate.netnih.gov Designing an MCR that directly assembles the this compound core from simple, readily available starting materials would represent a significant advancement over traditional multi-step sequences.
Furthermore, the exploration of C-H activation strategies presents another exciting frontier. Direct functionalization of the pyridine ring by activating specific C-H bonds could provide more direct and sustainable synthetic routes, minimizing the need for pre-functionalized starting materials.
In-depth Mechanistic Understanding of Complex Transformations
To fully exploit the synthetic utility of this compound, a deep understanding of the mechanisms governing its transformations is crucial. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Future research should focus on detailed mechanistic studies of these transformations involving this specific substrate. This includes:
Kinetic studies to elucidate reaction rates and the influence of reaction parameters.
Spectroscopic monitoring (e.g., in-situ NMR, IR) to identify and characterize reaction intermediates.
Isolation and structural characterization of key intermediates to provide direct evidence for proposed mechanistic pathways.
A particularly interesting area for investigation is the interplay between the electronic effects of the ethyl, methoxy (B1213986), and methyl substituents on the reactivity of the pyridine ring and the bromo functionality. Understanding these substituent effects will enable more precise control over reaction outcomes and facilitate the rational design of new synthetic methods. For instance, the electron-donating methoxy group can influence the regioselectivity of certain reactions.
Advanced Computational Modeling for Predictive Synthesis
The integration of computational chemistry with synthetic organic chemistry has become an indispensable tool for modern drug discovery and materials science. mit.edu In the context of this compound, computational modeling can play a pivotal role in several areas.
Density Functional Theory (DFT) calculations can be employed to:
Predict the reactivity of different sites on the molecule. mdpi.com
Model transition states of potential reactions to understand activation barriers and predict product distributions. acs.org
Simulate spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new compounds.
Furthermore, the development of machine learning algorithms trained on large datasets of chemical reactions could enable the prediction of optimal reaction conditions for the synthesis and functionalization of this pyridine derivative. mit.edu This predictive power can significantly accelerate the discovery of new reactions and reduce the amount of empirical trial-and-error experimentation. mit.edu Such computational approaches could help researchers prescreen potential reactants and catalysts, saving time and resources. mit.edu
Development of Sustainable Synthetic Processes for Pyridine Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. citedrive.comnih.gov Future research on this compound and other pyridine derivatives must prioritize the development of environmentally benign and sustainable processes.
Key areas of focus include:
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, ionic liquids, or deep eutectic solvents.
Catalysis: Developing highly efficient and recyclable catalysts, including heterogeneous catalysts and nanocatalysts, to minimize waste and improve reaction efficiency. bhu.ac.in
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry, which can significantly reduce reaction times and energy consumption. nih.gov
By embracing these sustainable approaches, the chemical community can ensure that the synthesis of valuable pyridine derivatives like this compound is conducted in an economically viable and environmentally responsible manner. citedrive.comnih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer :
- Halogenation Strategies : Bromination of pyridine derivatives often employs bromotrimethylsilane (TMSBr) under reflux conditions. For example, 2-Bromo-6-methylpyridine is synthesized by heating 2-chloro-6-methylpyridine with TMSBr . Adapting this method, the ethyl and methoxy substituents in the target compound may require protection/deprotection steps to avoid side reactions.
- Nickel-Catalyzed Coupling : Reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) with Ni catalysts (e.g., NiCl₂(dppe)) can introduce alkyl groups. Yields depend on ligand choice and solvent polarity .
- Key Considerations : Monitor steric hindrance from the 2-methyl and 5-ethyl groups, which may slow reaction kinetics. Optimize temperature (80–120°C) and use anhydrous solvents (THF, DMF) to improve yields.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR can confirm substituent positions. For example, methoxy groups (~δ 3.8–4.0 ppm) and ethyl protons (triplet at δ 1.2–1.4 ppm) are diagnostic. Compare with similar compounds like 5-Bromo-2-methoxy-3-methylpyridine (δ 2.3 ppm for methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~255–265 g/mol). Fragmentation patterns help identify bromine isotopes (1:1 ratio for ⁷⁹Br/⁸¹Br).
- HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm). A purity >95% is typical for research-grade material .
Q. What purification techniques are optimal for removing byproducts in its synthesis?
- Methodological Answer :
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively separates brominated pyridines from alkylation byproducts.
- Recrystallization : Use ethanol/water mixtures for high-melting-point intermediates (e.g., mp 78–82°C for 3-Bromo-2-hydroxy-5-methylpyridine) .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 95–96°C/12 mmHg for 2-Bromo-5-methylpyridine) minimizes decomposition .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence regioselectivity in further functionalization?
- Methodological Answer :
- Electronic Effects : The bromine atom directs electrophilic substitution to the para position, but the electron-donating methoxy and ethyl groups may compete. DFT studies (e.g., on pyridine corrosion inhibitors) show that substituents alter charge distribution on the ring, affecting reactivity .
- Steric Effects : The 2-methyl group hinders reactions at the ortho position. For example, Suzuki-Miyaura coupling with aryl boronic acids favors the less hindered C4 position.
- Case Study : In CYP1B1 inhibitors, C2-substituted pyridines showed 10x higher activity than C3/C4 analogs due to reduced steric clash with the enzyme active site .
Q. What strategies resolve contradictions in reported reactivity or biological activity data?
- Methodological Answer :
- Control Experiments : Replicate reactions under inert atmospheres to rule out oxidation (e.g., methoxy group degradation).
- Structural Reanalysis : Use X-ray crystallography to confirm substituent positions if NMR is ambiguous. For example, 2-(pyridin-3-yl)estradiol required crystallography to validate its binding mode .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values for similar bromopyridines). Contradictions in activity may arise from assay conditions (e.g., pH, co-solvents) .
Q. How can researchers evaluate the metabolic stability of this compound in biological systems?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life. Monitor demethylation of the methoxy group via LC-MS/MS.
- In Vivo Studies : Administer the compound to rodents and collect plasma samples at intervals (e.g., 0, 1, 4, 24 hrs). The ethyl group may enhance lipophilicity, prolonging half-life .
- Computational Prediction : Tools like SwissADME estimate metabolic soft spots (e.g., bromine as a potential leaving group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
